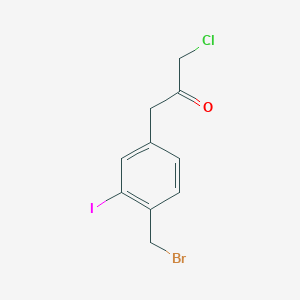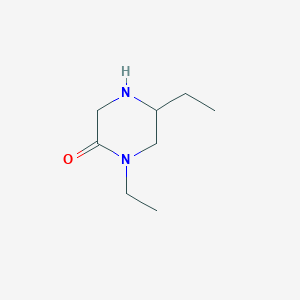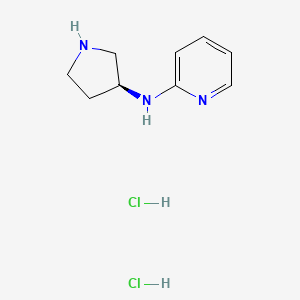
(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl is a chemical compound that belongs to the class of pyridine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. The reaction conditions may include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives with varying chemical properties.
Aplicaciones Científicas De Investigación
(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(pyrrolidin-3-yl)pyridin-2-amine: A closely related compound with similar structural features.
N-(pyrrolidin-3-yl)pyridin-2-amine: Another related compound with slight variations in its chemical structure.
Uniqueness
(S)-N-(pyrrolidin-3-yl)pyridin-2-amine 2HCl is unique due to its specific stereochemistry and the presence of the hydrochloride salt form
Propiedades
Fórmula molecular |
C9H15Cl2N3 |
|---|---|
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
N-[(3S)-pyrrolidin-3-yl]pyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);2*1H/t8-;;/m0../s1 |
Clave InChI |
JLQOBBWLBHAGLV-JZGIKJSDSA-N |
SMILES isomérico |
C1CNC[C@H]1NC2=CC=CC=N2.Cl.Cl |
SMILES canónico |
C1CNCC1NC2=CC=CC=N2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




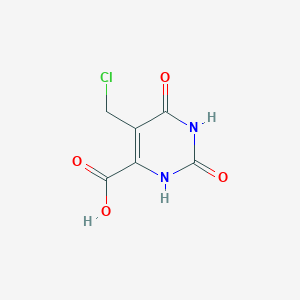
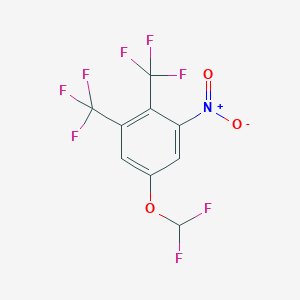
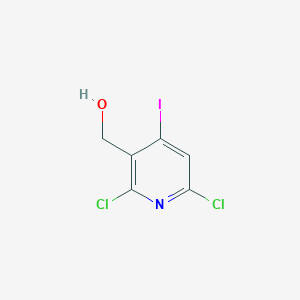


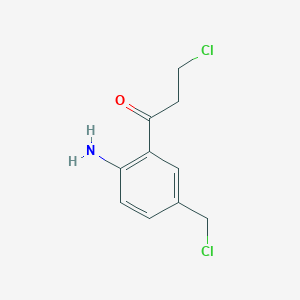

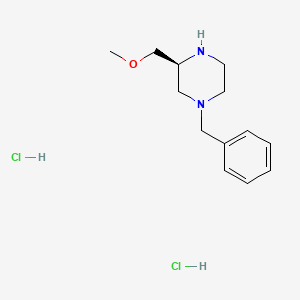

![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
